The compound is classified under heterocyclic compounds and specifically falls within the category of indazoles. Its molecular formula is , with a molecular weight of approximately 236.48 g/mol. The presence of halogen substituents enhances its reactivity and potential biological efficacy.
The synthesis of 5-chloro-7-iodo-1H-indazole typically involves several steps:
Industrial production may utilize continuous flow reactors to enhance yield and purity, optimizing reaction parameters and employing catalysts where necessary.
The molecular structure of 5-chloro-7-iodo-1H-indazole can be represented as follows:
Key Structural Features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed for characterization, providing insights into the electronic environment around the halogen substituents .
5-Chloro-7-iodo-1H-indazole undergoes various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-chloro-7-iodo-1H-indazole is closely related to its interaction with biological targets:
Detailed spectroscopic data (NMR, IR) would provide insights into the functional groups present and their interactions within the molecule .
5-Chloro-7-iodo-1H-indazole has potential applications in:
Research continues into its efficacy against various diseases, particularly in oncology, highlighting its importance as a versatile compound in drug discovery .
5-Chloro-7-iodo-1H-indazole represents a strategically functionalized indazole derivative where halogen atoms occupy specific positions on the fused benzene ring. This substitution pattern confers significant synthetic utility, as the chlorine and iodine serve as orthogonal handles for sequential functionalization via metal-catalyzed cross-coupling, nucleophilic substitution, or further electrophilic reactions. The chlorine at C5, being less reactive, offers stability for controlled derivatization, while the iodine at C7 provides a highly reactive site for rapid metal-mediated transformations. This differential reactivity enables chemoselective modification—a critical advantage in pharmaceutical synthesis where precise molecular architecture determines biological activity. The steric and electronic influences of these halogens also impact the indazole’s tautomeric equilibrium (1H vs 2H forms), solubility, and crystallinity, factors essential for purification and characterization [5] [7].
Palladium and copper catalysts enable selective functionalization of the C7-iodo position in 5-chloro-7-iodo-1H-indazole, leveraging the kinetic preference for oxidative addition at C–I bonds over C–Cl bonds. The Suzuki-Miyaura reaction exemplifies this strategy, where arylboronic acids couple with the iodo substituent under mild conditions. Optimization studies reveal that electron-rich phosphine ligands (e.g., RuPhos) combined with Pd(OAc)~2~ significantly enhance coupling efficiency with challenging substrates. As demonstrated in indazole cross-coupling, Pd(OAc)~2~/RuPhos (5 mol%/10 mol%) in dioxane/water (1:1) at 140°C under microwave irradiation achieves 58–98% yields for diverse arylboronic acids, including those with electron-donating groups (e.g., 4-methylphenyl, 86%) or sterically hindered ortho-substituted arenes (42–68%) [3].
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of 5-Chloro-7-iodo-1H-indazole
Catalyst | Ligand | Base | Solvent | Temperature | Yield Range |
---|---|---|---|---|---|
Pd(OAc)~2~ | RuPhos | K~3~PO~4~ | Dioxane/H~2~O | 140°C | 58–98% |
Pd(OAc)~2~ | XPhos | K~3~PO~4~ | Dioxane/H~2~O | 130°C | 40–65% |
Pd~2~(dba)~3~ | PPh~3~ | Cs~2~CO~3~ | Toluene | 100°C | 30–50% |
Copper-mediated reactions, such as Ullmann-type couplings, offer cost-effective alternatives. CuI/1,10-phenanthroline systems facilitate amination or etherification at C7, with Cs~2~CO~3~ as base in DMF at 80–100°C. This approach is particularly valuable for introducing nitrogen-based functionalities (e.g., amines, azides) without affecting the C5-chloro substituent. Key challenges include controlling protodehalogenation side reactions and managing the inherent acidity of the indazole N–H proton, which can inhibit catalyst activity. Precise optimization of ligand-to-copper ratio (typically 2:1) and anhydrous conditions mitigates these issues [1] [5].
One-pot methodologies streamline access to 5-chloro-7-iodo-1H-indazole by minimizing isolation of unstable intermediates. A highly efficient route involves sequential diazotization-iodination starting from commercially available 5-amino-7-chloro-1H-indazole. This substrate undergoes diazotization with NaNO~2~/HCl at -5 to 2°C, generating a diazonium salt in situ, followed by iodination with KI at 90°C. This method achieves near-quantitative yields (up to 106% after purification) by maintaining strict temperature control: temperatures below 2°C prevent diazonium decomposition, while heating accelerates iodide displacement. The aqueous reaction medium simplifies workup, with the product precipitating upon cooling [2] [6].
Copper(I)-mediated intramolecular cyclizations provide another one-pot strategy for constructing the indazole core with pre-installed halogen substituents. As demonstrated for dihydroindazoles, slow addition of ortho-halo benzyl bromides to CuI/phenanthroline/Cs~2~CO~3~ in DMF at 80°C triggers simultaneous N-alkylation and cyclization, bypassing isolations. Applied to 5-chloro-7-iodo-1H-indazole synthesis, this approach could start from 2-bromo-4-chloro-6-iodobenzyl bromide and hydrazine derivatives, achieving 55–72% yields in a single operation. Key advantages include avoidance of air-sensitive intermediates and scalability, though regioselectivity demands careful substrate design to ensure cyclization occurs at the desired positions [1].
Regioselective halogen installation hinges on electronic and steric directing effects. For C7-iodination, electrophilic iodination (I~2~/HIO~3~) favors electron-rich positions, but C5-chloro substituents deactivate the adjacent C4/C6 sites, directing iodination to C7. Alternatively, directed ortho-metalation (DoM) enables precise halogen placement. Protection of the indazole N–H as a silyl or pivaloyl group allows n-BuLi-mediated lithiation adjacent to the C5-chloro, followed by I~2~ quenching to install iodine at C7. Deprotection then furnishes 5-chloro-7-iodo-1H-indazole with >90% regioselectivity [5] [8].
Diazotization-iodination remains the benchmark for site-specific C5-iodination in indazoles lacking other directing groups. Starting from 7-chloro-1H-indazol-5-amine, NaNO~2~/H~+~ generates a diazonium ion at C5, displaced by iodide at 90°C. This method is operationally simple but requires meticulous temperature control: -5 to 2°C during diazotization prevents diazonium decomposition, while 90°C ensures complete iodination. Yields exceed 95% with 1.2 equivalents of KI. For chlorination, POCl~3~ or SOCl~2~ selectively targets indazole C3, necessitating alternative strategies for C5-chloro installation. A stepwise approach involves initial C5-chlorination via radical chlorination (Cl~2~/AIBN) on 7-nitroindazole, followed by nitro reduction and Sandmeyer iodination at C7 [2] [6] [8].
Table 2: Regioselective Halogenation Methods for Key Positions
Target Position | Method | Conditions | Directing Group | Yield |
---|---|---|---|---|
C7-Iodo | Diazotization-Iodination | NaNO~2~/H~+~, then KI, 90°C | None required | 95–106% |
C7-Iodo | Directed ortho-Metalation | N-protection, n-BuLi, I~2~ | C5-Chloro | 85–92% |
C5-Chloro | Radical Chlorination | Cl~2~, AIBN, 80°C | C7-Nitro | 60–75% |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5